Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused with a furan moiety and linked to an azetidine (four-membered nitrogen-containing ring) via a ketone-bridged butanoate ester. The azetidine ring contributes conformational rigidity due to its small ring size, which may influence binding affinity in biological systems .
Properties
IUPAC Name |
ethyl 4-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-2-21-13(20)6-5-12(19)18-8-10(9-18)15-16-14(17-23-15)11-4-3-7-22-11/h3-4,7,10H,2,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZAJSRKMGDFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized through the cyclization of β-amino alcohols.
Coupling Reactions: The final compound is obtained by coupling the furan, oxadiazole, and azetidine intermediates under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted azetidines
Scientific Research Applications
Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism by which Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate exerts its effects is likely related to its ability to interact with specific molecular targets. The furan and oxadiazole rings can participate in π-π stacking interactions, while the azetidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with 1,2,4-Oxadiazole Moieties
Compounds such as (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () share the 1,2,4-oxadiazole core but differ in substituents and linked heterocycles. For example:
- Target Compound : Furan-2-yl substituent on oxadiazole; azetidine ring.
- Analogs : Substituted phenyl groups on oxadiazole; benzoxazine ring (a fused oxygen-nitrogen heterocycle).
Key Differences :
- Substituent Effects : The furan group in the target compound may enhance electron-richness and solubility compared to phenyl groups, which are more lipophilic .
- Ring Systems : Azetidine (four-membered) vs. benzoxazine (six-membered fused ring). Azetidine’s strain may reduce thermal stability but increase reactivity in nucleophilic environments .
Heterocyclic Variants: Oxadiazole vs. Triazole
Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate () replaces the oxadiazole with a 1,2,4-triazole ring.
- Triazole vs.
- Biological Implications : Triazoles are common in antifungal agents (e.g., fluconazole), whereas 1,2,4-oxadiazoles are explored for anti-inflammatory and anticancer activity .
Ethyl Benzoate Derivatives with Varied Heterocycles
Compounds like I-6230 and I-6373 () feature ethyl benzoate backbones linked to pyridazine or isoxazole rings via phenethyl chains.
- Target Compound: Uses a butanoate ester spacer, whereas analogs employ phenethylamino/thio/ethoxy linkers.
- Heterocycle Diversity : Pyridazine (two adjacent nitrogen atoms) and isoxazole (oxygen-nitrogen) rings offer distinct electronic profiles compared to the oxadiazole-furan system.
Functional Impact :
- The azetidine-oxadiazole-furan combination in the target compound may provide a unique balance of steric bulk and polarity, influencing pharmacokinetic properties like membrane permeability .
Physical and Chemical Properties
Hypothetical comparisons based on structural features:
Biological Activity
Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, along with relevant case studies and research findings.
Compound Overview
The compound features several important functional groups, including a furan ring and an oxadiazole ring. These structural elements contribute to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Synthesis and Characterization
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Furan Ring : The furan moiety is synthesized through cyclization reactions using appropriate precursors under acidic or basic conditions.
- Synthesis of the Oxadiazole Ring : The oxadiazole ring is formed via cyclization of hydrazides with carboxylic acids or their derivatives.
- Azetidine Formation : The azetidine structure is integrated through nucleophilic substitution reactions.
- Final Ethylation : The ethyl group is introduced to complete the synthesis.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. A notable study reported that derivatives of oxadiazoles exhibited cytotoxic effects on A549 lung cancer cells with IC50 values ranging from 11.20 to 59.61 µg/mL . This indicates that this compound could be a promising candidate for further development in cancer therapeutics.
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The presence of the furan and oxadiazole rings allows for potential binding interactions that can modulate biological responses.
Study on Antioxidant Activity
In a comparative study focusing on antioxidant properties, derivatives similar to this compound were evaluated against standard antioxidants like butylated hydroxyanisole (BHA). The results indicated moderate antioxidant activity, which may contribute to its overall therapeutic profile .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with key enzymes involved in cancer progression and microbial resistance mechanisms .
Comparative Analysis
A comparison table below summarizes the biological activities of this compound with related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50 µg/mL) | Antioxidant Activity |
|---|---|---|---|
| Ethyl 4-(3... | Moderate | 11.20 - 59.61 | Moderate |
| Similar Oxadiazole Derivative | High | Varies (lower than target) | High |
Q & A
Q. Methodological Resolution :
- Use SHELXL for high-resolution refinement, incorporating restraints for flexible moieties .
- Validate with complementary techniques: DFT calculations (to predict stable conformers) and solid-state NMR (to assess local symmetry) .
What analytical techniques are critical for confirming the purity and structure of this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H/¹³C NMR for verifying ester (-COOEt), azetidine (N-CH₂), and oxadiazole (C=N) signals .
- 2D NMR (COSY, HSQC) to resolve overlapping peaks in the furan and azetidine regions .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOEt group) .
- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
How does the furan-oxadiazole-azetidine scaffold influence biological activity, and what SAR trends are observed?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
- Furan ring : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .
- Oxadiazole : Improves metabolic stability by resisting hydrolysis compared to amide analogs .
- Azetidine : Conformational rigidity increases target selectivity over larger ring systems (e.g., piperidine) .
Q. Experimental Design :
- Compare bioactivity of analogs (e.g., replacing furan with thiophene) in enzyme inhibition assays .
- Use molecular docking (AutoDock Vina) to map interactions with proteins like COX-2 or EGFR .
How can conflicting bioactivity data across studies be systematically analyzed?
Advanced Research Focus
Contradictions in reported IC₅₀ values or mechanisms may stem from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Solubility limitations : Poor aqueous solubility leading to underestimated potency .
Q. Methodological Approach :
- Normalize data using standardized protocols (e.g., MTT assay at 48 hrs, 10% FBS) .
- Perform solubility enhancement : Use co-solvents (DMSO/PEG 400) or nanoformulation .
What computational strategies predict the pharmacokinetic profile of this compound?
Advanced Research Focus
In Silico ADMET Prediction :
- SwissADME : Predict moderate permeability (LogP ~2.8) but poor aqueous solubility (LogS −4.2) .
- CYP450 Metabolism : Oxadiazole and ester groups are susceptible to hepatic oxidation (CYP3A4/2C9) .
Validation : Cross-check with in vitro microsomal stability assays (rat/human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
